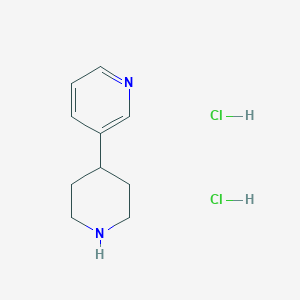

3-(Piperidin-4-yl)pyridine dihydrochloride

Beschreibung

Contextualization within Pyridine (B92270) and Piperidine (B6355638) Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry. researchgate.net The pyridine ring is an aromatic, electron-deficient six-membered heterocycle, analogous to benzene (B151609) but with one carbon atom replaced by nitrogen. nih.gov This structural feature imparts weak basicity, chemical stability, and the ability to form hydrogen bonds, making it a common component in over 7,000 drug molecules. researchgate.netnih.gov The pyridine scaffold is present in numerous natural products, including vitamins like niacin and pyridoxine, and is a key pharmacophore in many FDA-approved drugs. nih.govlifechemicals.com Its presence in a molecule can enhance biochemical potency, metabolic stability, and cell permeability. nih.gov

In contrast, piperidine is the saturated, non-aromatic counterpart of pyridine, consisting of a six-membered ring with five carbon atoms and one nitrogen atom. mdpi.comwikipedia.org This saturated ring system provides conformational flexibility, a feature that is crucial for the three-dimensional arrangement of functional groups and their interaction with biological targets. mdpi.com The piperidine nucleus is one of the most important synthetic fragments in drug design and is found in numerous pharmaceuticals and alkaloids, such as piperine (B192125) from black pepper. mdpi.comwikipedia.org Piperidines are most commonly synthesized through the hydrogenation of the corresponding pyridine derivatives. mdpi.comwikipedia.orgnih.gov

The compound 3-(Piperidin-4-yl)pyridine (B1598408) dihydrochloride (B599025) represents a conjunction of these two important heterocyclic systems. It is a bifunctional molecule where the piperidine ring is attached to the 3-position of the pyridine ring via its C4 carbon. This arrangement creates a distinct three-dimensional structure that serves as a versatile scaffold for further chemical modification in drug discovery programs. evitachem.com

Research Significance of Piperidinyl-Pyridine Scaffolds in Medicinal Chemistry and Chemical Biology

The combination of a piperidine and a pyridine ring into a single molecular framework has proven to be a highly successful strategy in medicinal chemistry. nih.govnih.gov The piperidinyl-pyridine scaffold is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to the development of potent and selective therapeutic agents for various diseases. nih.govscielo.org.mx

Researchers have extensively explored derivatives of the piperidinyl-pyridine core to target a diverse array of proteins and enzymes implicated in human diseases. These scaffolds have been instrumental in the development of inhibitors for enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.govacs.orgnih.gov Modifications of the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have yielded potent LSD1 inhibitors with low nanomolar efficacy and high selectivity over related enzymes like monoamine oxidase A and B. nih.govnih.gov

Furthermore, piperidinyl-pyridine derivatives have been investigated as potent inhibitors of Cholesterol 24-hydroxylase (CH24H), an enzyme involved in cholesterol metabolism in the brain, with potential applications in treating neurological disorders. acs.org Other research has demonstrated the utility of this scaffold in creating inhibitors for phosphoinositide 3-kinases (PI3Ks), which are key regulators of cellular processes like growth and proliferation and are important targets in oncology. rhhz.net The broad applicability of this scaffold is highlighted by its use in developing agents with antileukemic, antimicrobial, larvicidal, and nematicidal activities. scielo.org.mxresearchgate.net

The following table summarizes the research applications of various piperidinyl-pyridine derivatives, showcasing the versatility of this chemical scaffold.

| Derivative Class | Biological Target | Therapeutic Area | Reference |

| 3,4-disubstituted pyridine derivatives | Cholesterol 24-hydroxylase (CH24H) | Neurology | acs.org |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | Oncology | nih.govacs.orgnih.gov |

| 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives | PI3Kδ | Oncology | rhhz.net |

| (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives | N/A (evaluated for antiproliferative activity) | Oncology (Leukemia) | researchgate.net |

| Pyridine-connected piperidine derivatives | N/A (evaluated for antimicrobial activity) | Infectious Diseases | scielo.org.mx |

| 4-(Sulfomethyl)pyridine-2-carboxylic acid | NMDA Receptor | Neurology | nih.gov |

Overview of Research Trajectories for 3-(Piperidin-4-yl)pyridine Dihydrochloride and Related Analogs

Research involving 3-(Piperidin-4-yl)pyridine and its analogs typically follows a trajectory from a core scaffold to highly optimized lead compounds through systematic chemical modifications. This compound often serves as a foundational building block in the synthesis of more complex molecules for high-throughput screening and drug discovery libraries. lifechemicals.com

The general research path involves:

Scaffold Identification and Synthesis: The 3-(piperidin-4-yl)pyridine core is identified as a promising starting point based on existing knowledge or screening hits. Synthetic routes are established to produce the core structure and its dihydrochloride salt. acs.org

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: A library of analogs is synthesized by introducing various substituents at different positions on both the piperidine and pyridine rings. For example, in the development of CH24H inhibitors, researchers started with a 4-phenyl-3-(piperidin-4-yl)pyridine core and explored modifications on the piperidine nitrogen and the pyridine ring to significantly enhance potency. acs.org Similarly, in the pursuit of LSD1 inhibitors, extensive SAR studies on 3-(piperidin-4-ylmethoxy)pyridine containing compounds led to the discovery of inhibitors with Ki values as low as 29 nM. nih.gov

Optimization of Pharmacological Properties: Beyond improving potency, research focuses on enhancing selectivity and other drug-like properties. For instance, derivatives of 3-(piperidin-4-ylmethoxy)pyridine were found to be highly selective for LSD1 over the related monoamine oxidases A and B. nih.govnih.gov Molecular modeling and docking studies are often employed to understand the binding modes of these analogs to their target proteins, which helps in designing more effective compounds. nih.govnih.gov

A key trend is the use of the piperidinyl-pyridine scaffold to create derivatives that can competitively inhibit enzymes. nih.gov For example, enzyme kinetics studies have shown that certain 3-(piperidin-4-ylmethoxy)pyridine compounds act as competitive inhibitors against the dimethylated H3K4 substrate of LSD1. nih.gov This focused, iterative process of design, synthesis, and biological evaluation is a hallmark of research trajectories involving 3-(Piperidin-4-yl)pyridine and its analogs, driving the discovery of novel chemical probes and potential therapeutic agents.

Eigenschaften

IUPAC Name |

3-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOFTXQLJPYTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Piperidin 4 Yl Pyridine Dihydrochloride and Its Derivatives

Established Synthetic Pathways to the Core Piperidinyl-Pyridine Scaffold

The construction of the fundamental 3-(piperidin-4-yl)pyridine (B1598408) structure is most commonly achieved through the chemical modification of a pre-existing pyridine (B92270) ring. The hydrogenation of a substituted pyridine is a prevalent and fundamental strategy for creating the saturated piperidine (B6355638) ring from its aromatic precursor researchgate.netunipa.itnih.govacs.org. This approach is central to many multi-step synthetic plans.

Complex organic synthesis strategies are often required to build the 3-(piperidin-4-yl)pyridine scaffold, especially when specific substitution patterns are desired. These multi-step pathways provide the flexibility to introduce various functional groups.

A common strategy involves an initial carbon-carbon bond-forming reaction to attach a precursor of the piperidine ring to the pyridine C4-position, followed by the reduction of the pyridine ring. For instance, a Suzuki-Miyaura coupling reaction can be used to link a pyridine derivative with a suitable boronic acid ester. The resulting intermediate is then subjected to hydrogenation to reduce the pyridine ring, followed by the removal of protecting groups to yield the final piperidinyl-pyridine scaffold acs.org.

Another powerful three-step process involves:

Partial reduction of the pyridine starting material.

A Rhodium-catalyzed asymmetric carbometalation, such as a reductive Heck reaction, to introduce a substituent at the 3-position of the resulting dihydropyridine (B1217469).

A final reduction step to produce the fully saturated and substituted piperidine ring nih.govacs.org.

The synthesis of the preclinical drug Preclamol showcases a four-step sequence starting from pyridine, involving C3-arylation, propylation to form a pyridinium (B92312) salt, reduction to a piperidine, and final demethylation nih.gov. Similarly, methods for producing 4-(piperidin-3-yl)aniline, an intermediate for other complex molecules, involve a two-step process of forming a quaternary ammonium (B1175870) salt from 3-(4-nitrophenyl)pyridine, followed by a one-pot reduction of both the nitro group and the pyridine ring google.com.

| Strategy | Key Reactions | Starting Materials | Outcome | Reference(s) |

| Coupling-Hydrogenation | Suzuki-Miyaura Coupling, Hydrogenation, Deprotection | 4-Bromopyridine derivatives, Boronic acid esters | 3-Substituted 4-phenylpyridine (B135609) derivatives | acs.org |

| Reductive Heck Approach | Partial Reduction, Rh-catalyzed Asymmetric Carbometalation, Reduction | Pyridine, Aryl/vinyl boronic acids | Enantioenriched 3-substituted piperidines | nih.govacs.org |

| Preclamol Synthesis | C-H Arylation, N-Alkylation, Hydrogenation, Demethylation | Pyridine, 3-methoxyphenylboronic acid | (±)-Preclamol | nih.gov |

| Niraparib Intermediate Synthesis | N-Allylation, Simultaneous Reduction (Nitro and Pyridine) | 3-(4-nitrophenyl)pyridine, 3-halogenated propylene | 4-(Piperidin-3-yl)aniline | google.com |

The selection of appropriate starting materials and the isolation of key intermediates are critical for the successful synthesis of the target compound. Substituted pyridines serve as the primary precursors for building the piperidinyl-pyridine scaffold.

Examples of key precursors include:

Halogenated Pyridines : Compounds like 4-chloro-3-fluoropyridine (B1587321) acs.org and 3-bromo-4-nitropyridine (B1272033) evitachem.com are versatile starting points, where the halogen atoms can be displaced or used in cross-coupling reactions.

Nitropyridines : 3-(4-Nitrophenyl)pyridine is a crucial precursor for synthesizing analogues with an aniline (B41778) moiety, where the nitro group is reduced to an amine google.com.

Key intermediates in these synthetic pathways often feature a protected form of the piperidine nitrogen or a transiently modified pyridine ring to direct reactivity.

Examples of key intermediates include:

N-Protected Piperidines : The use of protecting groups like the tert-butyloxycarbonyl (Boc) group is common. For example, 1-Boc-piperazine can be coupled to a pyridine ring, with the Boc group removed in a later step acs.org.

Pyridinium Salts : These are formed by the N-alkylation of the pyridine ring. Pyridinium salts are more susceptible to reduction than the neutral pyridine, making them important intermediates in hydrogenation reactions dicp.ac.cnnih.gov.

Piperidones : These cyclic ketones are versatile intermediates that can be synthesized through methods like the Dieckmann condensation. They can be reduced to the corresponding hydroxyl derivatives or used in other functionalization reactions to build substituted piperidines dtic.mil.

Derivatization Strategies and Analogue Generation

Once the core 3-(piperidin-4-yl)pyridine scaffold is assembled, further derivatization can be performed to generate a library of analogues for structure-activity relationship (SAR) studies. Functionalization can be targeted to either the pyridine or the piperidine moiety.

Modifying the pyridine ring introduces electronic and steric diversity. Direct C-H functionalization is an atom-economical approach, though it can be challenging due to the electron-deficient nature of the pyridine ring bohrium.comresearchgate.net.

Key strategies for pyridine functionalization include:

Direct C-H Functionalization : Transition metal-catalyzed reactions can selectively introduce substituents at the C2, C3, or C4 positions. Regioselectivity can be controlled by the choice of catalyst and directing groups nih.govbohrium.com. Radical reactions, such as the Minisci reaction, are typically used for C2 and C4 functionalization acs.org.

Nucleophilic Aromatic Substitution (SNAr) : The presence of activating groups, such as a fluorine atom, facilitates the displacement by nucleophiles. For example, the fluorine in 4-chloro-3-fluoropyridine can be selectively replaced by pyrazoles acs.org.

Cross-Coupling Reactions : Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are effective for creating new carbon-carbon bonds on the pyridine ring, for instance, by coupling a halo-pyridine with a boronic acid acs.org.

| Functionalization Method | Target Position(s) | Description | Example Reaction | Reference(s) |

| Direct C-H Arylation | C3 | Palladium-catalyzed reaction to introduce aryl groups directly onto the pyridine C-H bond. | Pyridine + Arylboronic acid → 3-Arylpyridine | nih.gov |

| Radical Functionalization | C4 / C6 | Photochemical method using pyridinyl radicals for coupling with allylic radicals. | Pyridinium ion + Alkene → C4-Allylpyridine | acs.org |

| Nucleophilic Substitution | C4 | Displacement of a leaving group (e.g., F, Cl) by a nucleophile. | 4-Chloro-3-fluoropyridine + Pyrazole (B372694) → 4-(Pyrazol-1-yl)-3-fluoropyridine | acs.org |

The piperidine ring offers sites for modification, primarily at the nitrogen atom, but also on the carbon framework.

N-Functionalization : The secondary amine of the piperidine ring is a common site for derivatization. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. For example, reaction with substituted phenyl carboxamides can generate potent anticancer agents researchgate.net.

C-H Functionalization : While less common, direct functionalization of the piperidine ring's C-H bonds is an area of ongoing research. Most often, substituents are introduced by building the ring from already functionalized acyclic precursors researchgate.netunipa.it.

The synthesis of enantiomerically pure piperidinyl-pyridine derivatives is of high importance, as the stereochemistry at the piperidine ring often has a profound impact on biological activity.

Several asymmetric strategies have been developed:

Asymmetric Hydrogenation : The direct hydrogenation of substituted pyridines or pyridinium salts using chiral catalysts (often based on Iridium or Rhodium) can produce chiral piperidines with high enantioselectivity nih.govnih.govresearchgate.net.

Rhodium-Catalyzed Reductive Transamination : This method allows for the rapid preparation of various chiral piperidines from simple pyridinium salts. A chiral primary amine is introduced under reducing conditions, which induces chirality on the ring during the transamination process dicp.ac.cnresearchgate.net.

Chemo-enzymatic Dearomatization : This approach combines chemical synthesis with biocatalysis. Activated pyridines are converted to tetrahydropyridine (B1245486) intermediates, which are then subjected to enzyme-catalyzed conjugate reduction and iminium reduction to yield a broad range of chiral piperidines with precise stereocontrol nih.gov.

Asymmetric Reductive Heck Reaction : As mentioned earlier, a Rh-catalyzed asymmetric carbometalation of a dihydropyridine intermediate can establish a chiral center, which is retained after the final reduction to the piperidine nih.govacs.org.

Use of Chiral Pool : Synthesis can begin from enantiomerically pure starting materials. For example, (R)-3-aminopiperidine dihydrochloride (B599025) can be prepared via the reduction of (R)-3-aminopiperidin-2-one hydrochloride, which itself is derived from chiral amino acids google.com.

| Chiral Approach | Catalyst/Reagent | Key Transformation | Advantages | Reference(s) |

| Asymmetric Reductive Transamination | Rhodium catalyst, Chiral primary amine | Pyridinium salt → Chiral piperidine | Excellent diastereo- and enantioselectivity, broad functional group tolerance | dicp.ac.cnresearchgate.net |

| Chemo-enzymatic Dearomatization | Oxidoreductase enzymes (e.g., Ene-reductases) | Activated pyridine → Chiral piperidine | High stereoselectivity under benign conditions | nih.gov |

| Asymmetric Reductive Heck Reaction | Chiral Rhodium catalyst | Dihydropyridine + Boronic acid → Chiral tetrahydropyridine | Access to a wide variety of enantioenriched 3-substituted piperidines | nih.govacs.org |

| Chiral Precursor Reduction | Lithium aluminum hydride | Chiral aminopiperidinone → Chiral aminopiperidine | Utilizes starting materials from the chiral pool | google.com |

Optimization of Synthetic Reaction Conditions and Yields

The industrial and laboratory synthesis of 3-(Piperidin-4-yl)pyridine dihydrochloride and its derivatives necessitates a rigorous optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. Key transformations in the synthesis of this scaffold, such as the reduction of a pyridine ring to a piperidine ring and the formation of the carbon-carbon bond between the two rings, are subject to extensive optimization studies. Research findings focus on variables such as catalyst selection, solvent systems, temperature, and pressure to maximize the efficiency of the synthetic process.

A critical step in many synthetic routes is the hydrogenation of a 3-substituted pyridine precursor to the corresponding piperidine derivative. The choice of catalyst and reaction environment is paramount for achieving high conversion and selectivity. Noble metal catalysts, including platinum and rhodium, are frequently employed for this transformation.

Studies on the catalytic hydrogenation of substituted pyridines have demonstrated that both the catalyst and the solvent play a crucial role. For instance, the use of Platinum oxide (PtO₂) in various solvents has been investigated. While solvents like tetrahydrofuran, methanol, and ethanol (B145695) alone did not facilitate the reaction, the addition of an acid, particularly using glacial acetic acid as the solvent, was found to significantly enhance catalyst activity and lead to high yields of the desired piperidine products. asianpubs.org The reaction progress is typically monitored under varying hydrogen pressure, with pressures ranging from 50 to 70 bar being effective. asianpubs.org

More recent studies have focused on developing milder hydrogenation conditions. The use of a commercially available Rhodium oxide (Rh₂O₃) catalyst has been shown to be highly effective for the hydrogenation of various functionalized pyridines under significantly milder conditions. rsc.org Optimization of this process revealed that low hydrogen pressures (as low as 5-10 bar) and moderate temperatures (40 °C) can be sufficient, which is advantageous for large-scale synthesis and for substrates with sensitive functional groups. rsc.org The choice of solvent was again a critical parameter, with 2,2,2-trifluoroethanol (B45653) (TFE) being identified as optimal. rsc.org

The following table summarizes the optimization of reaction conditions for the hydrogenation of a model substrate, 4-phenylpyridine, using a Rh₂O₃ catalyst.

| Entry | Solvent | Pressure (bar H₂) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | TFE | 50 | 25 | >99 | rsc.org |

| 2 | TFE | 10 | 25 | >99 | rsc.org |

| 3 | TFE | 5 | 40 | >99 | rsc.org |

| 4 | MeOH | 50 | 25 | 81 | rsc.org |

| 5 | DCM | 50 | 25 | 75 | rsc.org |

| 6 | THF | 50 | 25 | 50 | rsc.org |

| 7 | MeCN | 50 | 25 | 48 | rsc.org |

Another key aspect of synthesizing derivatives involves the formation of the C-C bond between the pyridine and another cyclic moiety, often accomplished via cross-coupling reactions like the Suzuki-Miyaura reaction. The synthesis of 3-aryl-pyridines, common precursors to 3-(Piperidin-4-yl)pyridine, relies heavily on the optimization of these coupling conditions. The variables include the palladium catalyst source, the phosphine (B1218219) ligand, the base, and the solvent system.

For example, in the development of a rhodium-catalyzed asymmetric synthesis to produce chiral 3-substituted piperidines, extensive optimization of the carbometalation step was performed. nih.govacs.org This reaction couples a dihydropyridine with a boronic acid. The screening of various rhodium sources, ligands, and bases was critical to achieving both high yield and high enantioselectivity. The combination of [Rh(cod)(OH)]₂ as the catalyst, (S)-Segphos as the ligand, and aqueous cesium hydroxide (B78521) as the base in a mixed solvent system proved to be optimal. nih.govacs.org

The data below illustrates the systematic optimization of a model rhodium-catalyzed carbometalation reaction.

| Entry | Rh-Source | Ligand | Base | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | [Rh(cod)(OH)]₂ | (S)-Segphos | aq. CsOH | THP/Toluene/H₂O | 81 | 96 | nih.govacs.org |

| 2 | [Rh(cod)Cl]₂ | (S)-Segphos | aq. CsOH | THP/Toluene/H₂O | 75 | 95 | acs.org |

| 3 | [Rh(cod)(OH)]₂ | (S)-BINAP | aq. CsOH | THP/Toluene/H₂O | 72 | 90 | acs.org |

| 4 | [Rh(cod)(OH)]₂ | (S)-Segphos | aq. KOH | THP/Toluene/H₂O | 55 | 94 | acs.org |

| 5 | [Rh(cod)(OH)]₂ | (S)-Segphos | aq. CsOH | Dioxane/H₂O | 60 | 92 | acs.org |

These examples underscore that a multi-parameter approach is essential for optimizing the synthesis of 3-(Piperidin-4-yl)pyridine dihydrochloride and its analogues. Systematic screening of catalysts, ligands, solvents, bases, temperature, and pressure is crucial for developing robust, efficient, and scalable synthetic routes.

Structural Characterization and Analytical Research Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 3-(Piperidin-4-yl)pyridine (B1598408) dihydrochloride (B599025), providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(Piperidin-4-yl)pyridine dihydrochloride. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum, the formation of the dihydrochloride salt results in a significant downfield shift for all protons, particularly those on the pyridine (B92270) ring and the protons adjacent to the nitrogen atom in the piperidine (B6355638) ring. pw.edu.pl This is due to the increased positive charge on the nitrogen atoms, which deshields the nearby protons. The aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region. The protons on the piperidine ring would be observed in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen atom and the pyridine ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the pyridine ring are typically found in the range of 120-150 ppm, while the aliphatic carbons of the piperidine ring appear further upfield. chemicalbook.comresearchgate.net The specific chemical shifts help confirm the connectivity between the pyridine and piperidine rings.

Table 1: Predicted NMR Chemical Shifts (δ) for 3-(Piperidin-4-yl)pyridine Dihydrochloride

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyridine Ring Protons | ~8.0 - 9.0 | m |

| Piperidine Ring Protons (adjacent to N) | ~3.0 - 3.5 | m | |

| Piperidine Ring Protons (other) | ~1.8 - 2.5 | m | |

| Piperidine Methine Proton (at C4) | ~2.8 - 3.2 | m | |

| ¹³C | Pyridine Ring Carbons | ~120 - 150 | - |

| Piperidine Ring Carbons | ~25 - 50 | - |

Note: Predicted values are based on typical shifts for pyridine and piperidine moieties and the expected deshielding effects of protonation. pw.edu.plchemicalbook.comresearchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the compound's structure through fragmentation analysis. For 3-(Piperidin-4-yl)pyridine dihydrochloride, electrospray ionization (ESI) is a common technique used, which typically detects the protonated molecular ion [M+H]⁺ of the free base.

The analysis would confirm the monoisotopic mass of the free base (C10H14N2) at approximately 162.12 Da. epa.gov The mass spectrometer would detect an ion corresponding to this mass plus the mass of a proton (m/z ≈ 163.13). High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the structure, with likely cleavages occurring at the bond connecting the pyridine and piperidine rings.

Table 2: Predicted Mass Spectrometry Data for 3-(Piperidin-4-yl)pyridine

| Parameter | Predicted Value |

|---|---|

| Molecular Formula (Free Base) | C10H14N2 |

| Monoisotopic Mass (Free Base) | 162.1157 u |

| [M+H]⁺ (Protonated Free Base) | 163.1235 u |

| [M+Na]⁺ (Sodium Adduct) | 185.1054 u |

Note: Values are calculated for the free base molecule. uni.luuni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in 3-(Piperidin-4-yl)pyridine dihydrochloride by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected absorptions include a broad band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations from the secondary ammonium (B1175870) salt (piperidinium) and the pyridinium (B92312) ion. Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹. chemicalbook.com The C=C and C=N stretching vibrations of the aromatic pyridine ring are expected in the 1400-1600 cm⁻¹ region. aps.org

Table 3: Key IR Absorption Bands for 3-(Piperidin-4-yl)pyridine Dihydrochloride

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Piperidine) |

| 3000 - 2500 | N-H Stretch (broad) | Ammonium/Pyridinium Salt |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

| 1470 - 1430 | CH₂ Bend (Scissoring) | Aliphatic (Piperidine) |

Chromatographic Methods for Purity Assessment and Quantification in Research

Chromatographic techniques are essential for separating 3-(Piperidin-4-yl)pyridine dihydrochloride from impurities and for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and quantifying 3-(Piperidin-4-yl)pyridine dihydrochloride. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. researchgate.net

Method development involves optimizing several parameters to achieve good resolution between the main compound and any potential impurities, such as starting materials or by-products. A common stationary phase is a C18 (octadecyl) column, which separates compounds based on their hydrophobicity. ptfarm.plcmes.org The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). ptfarm.plresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance. ptfarm.pl Method validation according to ICH guidelines would be performed to ensure the method is accurate, precise, specific, and linear over a desired concentration range. researchgate.net

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Aqueous Phosphate Buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | Ambient or controlled (e.g., 35 °C) cmes.org |

While HPLC is suitable for non-volatile components, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the detection and quantification of volatile impurities, such as residual solvents from the synthesis process. researchgate.net Due to the low volatility of the dihydrochloride salt itself, a direct injection method is not feasible. Instead, a headspace (HS) sampling technique is typically employed.

In HS-GC-MS, the sample is heated in a sealed vial, causing volatile solvents to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then detects and identifies the individual solvents based on their unique mass spectra and retention times. This method is highly sensitive and specific for identifying solvents like methanol, ethanol (B145695), dichloromethane, toluene, or ethyl acetate, which may be present in trace amounts from the manufacturing process. researchgate.net

Advanced Analytical Techniques in Complex Research Matrices

The quantitative and qualitative analysis of 3-(Piperidin-4-yl)pyridine dihydrochloride in complex research matrices, such as biological fluids and pharmaceutical formulations, necessitates the use of advanced analytical techniques. These methods are essential for ensuring selectivity, sensitivity, and accuracy, which are critical in research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful and commonly employed techniques for the analysis of pyridine-containing compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and versatile method for the determination of 3-(Piperidin-4-yl)pyridine dihydrochloride. The separation is typically achieved on a C18 stationary phase, which provides good retention and resolution for polar compounds like pyridine derivatives. The mobile phase composition, flow rate, and column temperature are optimized to achieve efficient separation from matrix components and potential impurities.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, range, precision, accuracy, and robustness.

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often confirmed by comparing the chromatograms of blank samples, spiked samples, and samples containing potential interferents.

Linearity is established by analyzing a series of standards at different concentrations. The response of the detector is plotted against the concentration of the analyte, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is indicative of a linear relationship.

Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Robustness of the method is evaluated by making small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature, and observing the effect on the analytical results.

The following interactive data table summarizes typical validation parameters for an HPLC-UV method for a related pyridine derivative, which can be considered representative for the analysis of 3-(Piperidin-4-yl)pyridine dihydrochloride.

Table 1: Representative HPLC-UV Method Validation Parameters

| Parameter | Specification | Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | Complies |

| LOD | - | 0.1 µg/mL |

| LOQ | - | 0.3 µg/mL |

| Precision (RSD%) | ||

| Repeatability | ≤ 2.0% | 0.8% |

| Intermediate Precision | ≤ 2.0% | 1.2% |

| Accuracy (% Recovery) | ||

| 80% Level | 98.0 - 102.0% | 99.5% |

| 100% Level | 98.0 - 102.0% | 100.2% |

LOD: Limit of Detection, LOQ: Limit of Quantitation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of 3-(Piperidin-4-yl)pyridine dihydrochloride at very low concentrations, particularly in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The development of an LC-MS/MS method involves the optimization of both chromatographic and mass spectrometric conditions. The selection of the precursor ion (the molecular ion of the analyte) and product ions (fragments of the precursor ion) is crucial for the selectivity of the method. Multiple Reaction Monitoring (MRM) is a common acquisition mode used in quantitative LC-MS/MS analysis, where specific precursor-to-product ion transitions are monitored.

A sensitive and selective LC-MS/MS method was developed for the trace analysis of a genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in a pharmaceutical ingredient. The method was validated as per ICH guidelines and was able to quantify the impurity down to 0.3 ppm. This demonstrates the potential of LC-MS/MS for the analysis of trace levels of pyridine derivatives.

The following interactive data table presents representative parameters for an LC-MS/MS method for the quantification of a related compound in a biological matrix.

Table 2: Representative LC-MS/MS Method Parameters and Validation Results

| Parameter | Details |

|---|---|

| Chromatographic Conditions | |

| Column | Hypersil BDS C18 (50mm×4.6mm), 3μm |

| Mobile Phase | 10mM Ammonium Acetate : Acetonitrile (79:21, v/v) |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometric Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments of the parent compound |

| Validation Results | |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 0.3 ppm |

| Precision (RSD%) | < 15% |

These advanced analytical techniques, when properly developed and validated, provide the necessary tools for the accurate and reliable determination of 3-(Piperidin-4-yl)pyridine dihydrochloride in complex research matrices, supporting various stages of drug development and scientific investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Piperidin 4 Yl Pyridine and Its Analogs

Elucidating Key Pharmacophoric Elements within the Piperidinyl-Pyridine Scaffoldresearchgate.netnih.govnih.govresearchgate.netscilit.comnih.govnih.govnih.govacs.orgrsc.orgmdpi.comcmjpublishers.commdpi.com

The piperidinyl-pyridine scaffold is a prominent structural motif in medicinal chemistry, recognized for its interaction with a wide array of biological targets. nih.gov Structure-activity relationship (SAR) studies have identified several key pharmacophoric elements essential for its biological activity. The core structure consists of a pyridine (B92270) ring linked to a piperidine (B6355638) ring, and the integrity of both heterocyclic systems, along with their spatial relationship, is fundamental to molecular recognition and binding. nih.govnih.gov

The linkage at the 3-position of the pyridine ring and the 4-position of the piperidine ring defines the geometry and vectoral presentation of these key interaction points. Studies suggest that this specific arrangement allows the aromatic and aliphatic components to engage with distinct sub-pockets of a target's active site simultaneously. nih.gov Modifications that alter this linkage, such as introducing spacers or changing the point of attachment, often lead to a significant loss of activity, highlighting the importance of this specific constitutional isomerism. acs.org Therefore, the essential pharmacophore can be summarized as a precisely oriented combination of a hydrogen-bond-accepting aromatic ring, a flexible but defined saturated ring, and a basic nitrogen center for ionic or strong hydrogen bonding interactions. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity in Research Modelsresearchgate.netnih.govnih.govresearchgate.netscilit.comnih.govnih.govnih.govacs.orgrsc.orgcmjpublishers.commdpi.comnih.gov

The biological activity of the 3-(piperidin-4-yl)pyridine (B1598408) scaffold can be finely tuned by introducing various substituents on either the pyridine or piperidine rings. These modifications can alter the compound's steric profile, electronic distribution, and physicochemical properties, thereby influencing its potency and selectivity for specific biological targets. nih.govnih.gov

Modifications on the Piperidine Ring: The nitrogen atom of the piperidine ring (N-1 position) is a common site for modification. The presence of a benzyl (B1604629) group at this position has been shown to be important for certain activities, such as acetylcholinesterase inhibition. nih.gov In other contexts, substituting the N-1 position with bulky or lipophilic groups can either enhance or diminish activity depending on the target's steric tolerance. For instance, in a series of cholinesterase inhibitors, N-substitution was a key determinant of potency. nih.gov A structure-activity relationship study on a different target found that the presence of a Boc group at the N-1 position was important for optimal cytostatic properties. researchgate.net

Modifications on the Pyridine Ring: Substitutions on the pyridine ring can significantly impact binding affinity. For example, in a series of cholesterol 24-hydroxylase (CH24H) inhibitors, the introduction of a 4-phenyl group on the pyridine core was a validated starting point for developing novel inhibitors. acs.org Further exploration showed that adding a methyl group to a pyrazolyl substituent at the 4-position of the pyridine ring led to a potent and highly selective inhibitor. acs.org In another study on carbonic anhydrase inhibitors, adding aliphatic lipophilic substituents to the pyridine ring enhanced activity against the hCA II isoform. mdpi.com The position of the substituent is also critical; research on cinnamoyl piperidinyl derivatives showed that para-substituted compounds were generally less active than their ortho- or meta-substituted counterparts, suggesting that para-substituents are less effective at enhancing interactions with critical residues in the active site. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of piperidinyl-pyridine analogs in different research models.

| Scaffold/Analog Series | Modification | Target/Model | Observed Impact on Activity | Reference IC₅₀/Kᵢ |

|---|---|---|---|---|

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine | Introduction of a methyl group at C-5 of the pyridazine (B1198779) ring | Acetylcholinesterase (AChE) | Favorable for activity and selectivity | 21 nM nih.gov |

| 3-Substituted-4-phenylpyridine | Replacement of piperidin-4-yl with piperazinyl | Cholesterol 24-hydroxylase (CH24H) | Significantly enhanced activity | 52 nM acs.org |

| 3-Substituted-4-phenylpyridine | Replacement of piperidin-4-yl with phenyl | Cholesterol 24-hydroxylase (CH24H) | Significantly enhanced activity | 74 nM acs.org |

| 4-Substituted Pyridine-3-Sulfonamides | Addition of n-hexyl group | Carbonic Anhydrase II (hCA II) | Highest activity in the series | 419 nM mdpi.com |

| Cinnamoyl Piperidinyl Acetates | 3-fluoro substituent on cinnamoyl ring | Acetylcholinesterase (AChE) | Notable potency due to electronegativity | 37.65 µM nih.gov |

| Cinnamoyl Piperidinyl Acetates | 4-chloro substituent on cinnamoyl ring | Acetylcholinesterase (AChE) | Lower activity compared to ortho/meta | Lower % inhibition nih.gov |

Conformational Analysis and its Influence on Ligand-Target Interactionsmdpi.commdpi.comresearchgate.net

The piperidine ring typically exists in a stable chair conformation. However, the orientation of the substituent at the 4-position (the pyridine ring) can be either axial or equatorial, and the energetic preference for one over the other can influence binding. The conformational flexibility of piperidine allows it to adapt to the binding site, but this can also impose an entropic penalty upon binding. chemrxiv.org Therefore, rigidifying the scaffold in its bioactive conformation can sometimes lead to a significant increase in potency. chemrxiv.org

The rotational barrier around the C-C single bond connecting the two rings determines the range of accessible torsional angles. Computational studies, such as those using Density Functional Theory (DFT), can be employed to map the potential energy surface and identify low-energy conformers. mdpi.com These studies often reveal that specific dihedral angles are preferred, which orient the pharmacophoric elements in a precise manner for optimal interaction with target residues. cmjpublishers.com For example, the relative positioning of the pyridine's nitrogen atom and the piperidine's nitrogen atom is crucial for forming simultaneous interactions. Docking studies have shown that different binding orientations can be adopted within the active sites of various enzyme isoforms, which may contribute to the observed activity and selectivity of the compounds. mdpi.com The ability of a ligand to adopt a low-energy conformation that matches the requirements of the receptor site is a key factor in achieving high-affinity binding. mdpi.com

Relationship between Structural Features and Research-Relevant Physicochemical Properties (e.g., pKa, aqueous solubility)nih.govnih.govrsc.orgmdpi.com

The physicochemical properties of 3-(piperidin-4-yl)pyridine and its analogs, such as acidity/basicity (pKa), solubility, and lipophilicity, are intrinsically linked to their chemical structure and have a profound impact on their utility in research settings. scilit.com These properties govern how a compound behaves in aqueous media, its ability to cross biological membranes, and its potential for non-specific binding.

pKa: The 3-(piperidin-4-yl)pyridine scaffold contains two basic nitrogen atoms: one in the aromatic pyridine ring and one in the saturated piperidine ring. The piperidine nitrogen is significantly more basic (pKa of the conjugate acid is typically around 9-11) than the pyridine nitrogen (pKa of the conjugate acid is typically around 5-6). ijnrd.org Consequently, at physiological pH (~7.4), the piperidine nitrogen is predominantly protonated, carrying a positive charge, while the pyridine nitrogen is largely neutral. This charge state is critical for forming ionic interactions with biological targets. nih.gov Substituents on either ring can modulate these pKa values through inductive and resonance effects. Electron-withdrawing groups on the pyridine ring will decrease its basicity, while electron-donating groups will increase it.

Lipophilicity: Lipophilicity, often measured as the partition coefficient (LogP), influences a compound's ability to cross cell membranes and its potential for off-target interactions. Highly lipophilic compounds may exhibit poor solubility and high non-specific binding. SAR studies often aim to optimize a compound's lipophilicity to achieve a balance between target affinity and favorable research-relevant properties. For example, adding lipophilic aliphatic groups to pyridine-3-sulfonamides was found to increase their activity against certain carbonic anhydrase isoforms. mdpi.com Computational methods can be used to predict these properties and guide the design of new analogs with improved profiles. researchgate.net

The following table provides a summary of key physicochemical properties and their structural determinants.

| Property | Key Structural Determinants | Impact in Research Models |

|---|---|---|

| pKa | Basicity of piperidine and pyridine nitrogen atoms; electronic effects of substituents. ijnrd.org | Determines the charge state at physiological pH, crucial for ionic interactions and salt bridge formation with targets. nih.gov |

| Aqueous Solubility | Presence of ionizable groups (N atoms); formation of salts (e.g., dihydrochloride); balance of polar vs. nonpolar surface area. nih.gov | Affects compound handling, formulation for in vitro and in vivo studies, and bioavailability. researchgate.net |

| Lipophilicity (LogP) | Hydrocarbon content, presence of lipophilic substituents (e.g., alkyl, aryl groups), and polar functional groups. mdpi.comresearchgate.net | Influences membrane permeability, non-specific binding, and metabolic stability. rsc.org |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

Detailed Research Findings:

Studies on pyridine (B92270) derivatives have utilized molecular docking to explore their interactions with various protein targets. For instance, docking simulations of novel pyridine derivatives with the acetylcholinesterase (AChE) enzyme, a target in Alzheimer's disease research, have shown that these compounds can occupy the active site. The binding is often stabilized by hydrogen bonds and π-π stacking interactions. hilarispublisher.com In some cases, halogen bonds, such as those involving fluorine atoms, can further enhance the binding energy. hilarispublisher.com

Similarly, molecular docking of 3-hydroxypyridine-4-one derivatives with AChE revealed hydrophobic interactions and π-cation interactions between the piperidine (B6355638) ring and key amino acid residues like Trp285, Tyr340, and Phe294. nih.gov Research on piperidin-4-imine derivatives as potential antitubercular agents involved docking studies with the enoyl-acyl carrier protein (EACP) reductase enzyme, a key component in mycolic acid biosynthesis. These studies help predict the binding interactions and guide the design of more potent inhibitors. researchgate.net

Furthermore, in the context of lysine-specific demethylase 1 (LSD1) inhibitors, docking studies of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety suggested a competitive binding mode against the dimethylated H3K4 substrate. nih.gov

| Compound/Derivative Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Pyridine derivatives | Acetylcholinesterase (AChE) | Hydrogen bonds, π-π stacking, halogen bonds | hilarispublisher.com |

| 3-Hydroxypyridine-4-one derivatives | Acetylcholinesterase (AChE) | Hydrophobic interactions, π-cation interactions | nih.gov |

| Piperidin-4-imine derivatives | Enoyl-acyl carrier protein (EACP) reductase | Prediction of binding interactions | researchgate.net |

| 3-(Piperidin-4-ylmethoxy)pyridine containing compounds | Lysine-specific demethylase 1 (LSD1) | Competitive binding mode | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity.

Detailed Research Findings:

DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d,p), are employed to study the electronic structure of pyridine derivatives. nih.govniscpr.res.in These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govniscpr.res.inresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. sci-hub.se

For instance, DFT studies on 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one have been used to analyze its structural and electronic parameters. researchgate.net In the investigation of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, DFT calculations provided insights into their electronic structure and thermodynamic properties in the ground state. niscpr.res.in Furthermore, theoretical studies on other piperidin-4-one derivatives have used DFT to confirm the chair conformation of the piperidine ring and the equatorial or axial orientations of its substituents. sci-hub.se

| Compound/Derivative Class | DFT Method/Basis Set | Properties Investigated | Reference |

|---|---|---|---|

| Pyridine derivatives | B3LYP/6-31G(d,p) | Optimized geometry, vibrational frequencies, electronic properties | nih.govniscpr.res.in |

| 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one | Not Specified | Structural and electronic parameters | researchgate.net |

| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives | B3LYP/6-31G(d,p) | Electronic structure, thermodynamic properties, HOMO-LUMO gap | niscpr.res.in |

| Piperidin-4-one derivatives | B3LYP/6–31+G(d,p) | Conformation of the piperidine ring, substituent orientations | sci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine-Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

Detailed Research Findings:

QSAR studies have been conducted on various piperidine derivatives to predict their biological activities. For example, a QSAR model was developed for a dataset of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives to understand the physicochemical properties essential for their inhibitory activity against G-protein coupled receptor 6 (GPCR-6). researchgate.net Another study focused on creating QSAR models to predict the toxicity of 33 piperidine derivatives against Aedes aegypti, the yellow fever mosquito. nih.gov These models utilized 2D topological descriptors and various regression methods to establish a relationship between the molecular structure and toxicity. nih.gov

Furthermore, QSAR modeling has been applied to piperidinopyridine and piperidinopyrimidine analogs to investigate their inhibitory activity against oxidosqualene cyclase, an enzyme involved in cholesterol biosynthesis. researchgate.net These models help in identifying key structural features that influence the inhibitory potential and guide the rational design of new compounds. researchgate.net

| Derivative Class | Biological Target/Activity | Modeling Approach | Reference |

|---|---|---|---|

| 3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives | GPCR-6 inhibition | Multiple Linear Regression | researchgate.net |

| Piperidine derivatives | Toxicity against Aedes aegypti | OLS-MLR, SVM, PPR, RBFNN, GRNN, k-NN | nih.gov |

| Piperidinopyridine and piperidinopyrimidine analogs | Oxidosqualene cyclase inhibition | MLR, SVM, PLS | researchgate.net |

Simulation of Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations are used to study the conformational dynamics of molecules and their complexes, providing insights into their flexibility and binding energetics over time.

Detailed Research Findings:

MD simulations are valuable for understanding the dynamic behavior of ligand-protein complexes. For instance, in the study of 3-hydroxypyridine-4-one derivatives as AChE inhibitors, MD simulations were used to assess the stability of the ligand in the active site. The root-mean-square deviation (RMSD) values from these simulations can indicate structural changes in the active site residues upon ligand binding. nih.gov

The conformational flexibility of the piperidine ring is another area where computational simulations are applied. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. Potential energy surface (PES) scans can be performed to identify the most stable conformations and the energy barriers between them. researchgate.net

| Compound/Derivative Class | Simulation Technique | Key Findings | Reference |

|---|---|---|---|

| 3-Hydroxypyridine-4-one derivatives | Molecular Dynamics (MD) | Assessed ligand stability in the active site of AChE using RMSD. | nih.gov |

| Piperidine ring-containing compounds | Potential Energy Surface (PES) Scan | Identified stable conformations (e.g., chair) and energy barriers. | researchgate.net |

Mechanistic Investigations in Preclinical in Vitro Research Models

Enzyme Inhibition Studies of 3-(Piperidin-4-yl)pyridine (B1598408) Dihydrochloride (B599025) Analogs

Preclinical in vitro research has explored the inhibitory activity of 3-(piperidin-4-yl)pyridine dihydrochloride analogs against a variety of enzymes, revealing potential mechanisms of action and structure-activity relationships (SAR). These studies are crucial in understanding the molecular interactions that underpin the biological effects of these compounds.

Lysine-Specific Demethylase 1 (LSD1): A significant body of research has focused on the inhibition of LSD1 by 3-(piperidin-4-yl)pyridine analogs. Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold have been identified as potent LSD1 inhibitors, with Ki values reaching as low as 29 nM. nih.govnih.gov These inhibitors have demonstrated high selectivity for LSD1 over other monoamine oxidases, such as MAO-A and MAO-B. nih.gov For instance, several potent LSD1 inhibitors showed greater than 160-fold selectivity against MAO-A and MAO-B. nih.govnih.gov The inhibitory activity is influenced by the substituents on the pyridine (B92270) or analogous core.

Cholesterol 24-Hydroxylase (CH24H): Analogs of 3-(piperidin-4-yl)pyridine have been investigated as inhibitors of CH24H (CYP46A1), a key enzyme in brain cholesterol metabolism. The introduction of a piperidin-4-yl group at the 3-position of a 4-phenylpyridine (B135609) scaffold resulted in a compound with an IC50 value of 950 nM against human CH24H. nih.gov Further optimization of this scaffold has led to the discovery of highly potent and selective CH24H inhibitors.

Kinases: While structurally similar compounds, such as 5,6-diaryl-3-(aminoalkyloxy)pyridines, have been reported as inhibitors of Akt kinase, specific inhibitory data for close analogs of 3-(piperidin-4-yl)pyridine against a broad panel of kinases is not extensively detailed in the provided search results. nih.gov One of the most potent 3-(piperidin-4-ylmethoxy)pyridine-containing LSD1 inhibitors was tested against human Akt and showed only weak activity, with an IC50 value of 87.6 µM, indicating high selectivity for LSD1 over this particular kinase. nih.gov Other research has identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov Additionally, arylpyridin-2-yl guanidine (B92328) derivatives have been evaluated as MSK1 inhibitors, with the initial hit compound displaying an IC50 of approximately 18 µM. mdpi.comresearchgate.net

Renin: The discovery of potent renin inhibitors with a 3,4-diarylpiperidine scaffold has been reported, with some compounds exhibiting low nanomolar plasma renin IC50 values. nih.gov Furthermore, structure-based drug design has led to the development of N-(piperidin-3-yl)pyrimidine-5-carboxamides as potent renin inhibitors, with one analog showing a 65,000-fold increase in potency compared to the initial fragment. researchgate.netnih.gov

Interactive Data Table: Enzyme Inhibition by 3-(Piperidin-4-yl)pyridine Analogs

| Compound Class | Target Enzyme | Inhibition Value |

| 3-(Piperidin-4-ylmethoxy)pyridine Analog | LSD1 | Ki: 29 nM |

| 3-(Piperidin-4-yl)-4-phenylpyridine Analog | CH24H | IC50: 950 nM |

| 3,4-Diarylpiperidine Analog | Renin | Low nM IC50 |

| N-(Piperidin-3-yl)pyrimidine-5-carboxamide | Renin | IC50: 11 µM (initial) |

| Arylpyridin-2-yl Guanidine Analog | MSK1 | IC50: ~18 µM |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1/Aurora Kinases | Potent Inhibition |

Enzyme kinetics studies have been instrumental in elucidating the mechanism by which 3-(piperidin-4-yl)pyridine analogs inhibit their target enzymes. For LSD1, kinetic analyses have suggested that these compounds act as competitive inhibitors with respect to the dimethylated H3K4 peptide substrate. nih.govnih.gov This competitive inhibition indicates that the analogs bind to the active site of the enzyme, thereby preventing the substrate from binding and being demethylated. Molecular modeling and docking studies have further supported this mechanism by providing a possible binding mode within the LSD1 active site. nih.govnih.gov

Receptor Binding Studies and Ligand-Receptor Interactions in Research Models

The interactions of 3-(piperidin-4-yl)pyridine dihydrochloride analogs with various receptors have been a key area of investigation, particularly their binding to nicotinic acetylcholine (B1216132) receptors and G-protein coupled receptors.

Analogs of 3-(piperidin-4-yl)pyridine have been synthesized and evaluated for their binding affinity to nAChRs. These studies are often conducted in the context of developing ligands that can modulate the activity of these receptors, which are involved in a wide range of neurological functions. The binding affinities are typically determined through radioligand displacement assays.

The piperidine (B6355638) and pyridine moieties are common scaffolds in ligands targeting GPCRs. Research into analogs of 3-(piperidin-4-yl)pyridine has explored their binding to various GPCR subtypes.

Dopamine (B1211576) D3 Receptors: Certain heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides, which can incorporate a pyridine ring, have been shown to be well-tolerated at the human dopamine D3 (hD3) receptor, with Ki values in the range of 1-5 nM. nih.gov These compounds have demonstrated over 100-fold selectivity for the D3 receptor over D2 and D4 receptors. nih.gov

Sigma Receptors: The sigma receptor family, particularly the σ1 and σ2 subtypes, has been another target of interest. Polyfunctionalized small pyridines containing a piperidine moiety have exhibited high affinity for the σ1 receptor, with one compound showing a Ki value of 1.45 nM for the human σ1 receptor and 290-fold selectivity over the σ2 subtype. researchgate.netnih.gov The length of the linker between the piperidine and pyridine rings has been shown to be a crucial determinant of σ1 receptor affinity. nih.gov

Carbonic Anhydrases (CAs): A series of 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.comresearchgate.netnih.gov These compounds have shown a broad range of inhibitory activity, with Ki values reaching the nanomolar range for hCA II, hCA IX, and hCA XII. mdpi.comnih.gov For example, pyrazolo[4,3-c]pyridine sulfonamides have demonstrated potent inhibition of hCA I, with some compounds having Ki values as low as 58.8 nM, which is more potent than the reference drug acetazolamide. nih.gov

Interactive Data Table: Receptor and Other Target Binding/Inhibition by 3-(Piperidin-4-yl)pyridine Analogs

| Compound Class | Target | Binding/Inhibition Value |

| Heterocyclic Analog | Dopamine D3 Receptor | Ki: 1-5 nM |

| Polyfunctionalized Pyridine Analog | Sigma-1 Receptor (human) | Ki: 1.45 nM |

| Pyrazolo[4,3-c]pyridine Sulfonamide | Carbonic Anhydrase I | Ki: 58.8 nM |

Cell-Based Assays for Biological Effects in Research Models

In preclinical in vitro settings, derivatives of the 3-(piperidin-4-yl)pyridine scaffold have been subjected to a variety of cell-based assays to elucidate their biological effects. These investigations are crucial for understanding the therapeutic potential of this chemical class, particularly in oncology and infectious diseases. Research has primarily focused on evaluating the antiproliferative activity against cancer cell lines, modulating key cellular pathways, and assessing antimicrobial properties against a range of pathogens.

Cell Line-Based Investigations (e.g., antiproliferative activity in cancer cell lines)

A significant body of research has explored the antiproliferative effects of compounds containing the 3-(piperidin-4-yl)pyridine core or related structures against various human cancer cell lines. These studies utilize assays such as the MTT assay to measure cell viability and determine the concentration at which the compounds inhibit cell growth by 50% (IC50). nih.govnih.gov

Derivatives have demonstrated notable activity against leukemia, melanoma, breast, and colon cancer cell lines. For instance, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives were synthesized and tested for their anticancer effects. researchgate.netnih.gov Among these, compound 3a , featuring nitro and fluoro substitutions, was particularly effective at inhibiting the growth of human leukemia cells (K562 and Reh) at low concentrations. researchgate.netnih.gov Similarly, novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives showed potent anti-proliferative activities against the BT-474 breast cancer cell line, with compounds 20 and 21 exhibiting IC50 values of 1.565 µmol/L and 1.311 µmol/L, respectively. rhhz.net

Further studies on pyrimidine (B1678525) and triazine derivatives incorporating a 4-piperidine moiety have also shown potent antiproliferative activity. nih.gov These compounds were effective in melanoma cell lines with BRAF mutations (SKM28, SKMel3, WM3248, A375) and a colon cancer line with a KRAS mutation (SW480). nih.gov Additionally, research into 3-(piperidin-4-ylmethoxy)pyridine derivatives identified potent inhibitors of Lysine Specific Demethylase 1 (LSD1), which strongly inhibited the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM. nih.gov

The broad applicability of the pyridine scaffold is further highlighted by the evaluation of novel pyridine heterocyclic hybrids against Huh-7 (hepatocyte derived carcinoma), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. nih.govnih.gov Several of these compounds exhibited significant cytotoxic activities, with some showing superior antiproliferative effects compared to the standard drug, Taxol. nih.govnih.gov

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported Activity (IC50/EC50) | Source(s) |

|---|---|---|---|---|

| (Piperidin-4-yl)propyl]piperidine Methanones | Compound 3a | K562, Reh (Leukemia) | Effective at low concentration | researchgate.netnih.gov |

| 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidines | Compound 20 | BT-474 (Breast) | 1.565 µmol/L | rhhz.net |

| 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidines | Compound 21 | BT-474 (Breast) | 1.311 µmol/L | rhhz.net |

| 3-(Piperidin-4-ylmethoxy)pyridines | Not specified | Leukemia & Solid Tumor Cells | As low as 280 nM | nih.gov |

| Pyridine Heterocyclic Hybrids | Compound 3b | Huh-7 (Liver), A549 (Lung), MCF-7 (Breast) | 6.54 µM, 15.54 µM, 6.13 µM | nih.gov |

| Pyrimidine/Triazine Derivatives | Analogues 12 & 13 | SKM28, SKMel3, WM3248, A375 (Melanoma); SW480 (Colon) | Potent activity reported | nih.gov |

Cellular Pathway Modulation in Research Models (e.g., apoptosis, EMT)

Beyond simply inhibiting proliferation, research has delved into the molecular mechanisms by which these compounds exert their effects. A primary focus has been the modulation of cellular pathways that govern cell survival and metastasis, such as apoptosis (programmed cell death) and the epithelial-mesenchymal transition (EMT).

Several studies have shown that derivatives containing the piperidine moiety can induce apoptosis in cancer cells. researchgate.netnih.gov For example, the antileukemic compound 3a was found to be a potent inducer of apoptosis, as evidenced by LDH assays, cell cycle analysis, and DNA fragmentation studies. nih.gov Piperine (B192125), an alkaloid containing a piperidine ring, has been extensively studied and shown to induce apoptosis in various cancer cell lines, including oral, gastric, and colorectal cancer. mdpi.comhasekidergisi.commdpi.com The mechanisms involve the increased expression of pro-apoptotic proteins like Bax and cleaved PARP. mdpi.comhasekidergisi.com

The modulation of key signaling pathways is central to these effects. The PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation, is a common target. mdpi.comresearchgate.net Studies have demonstrated that piperine can induce apoptosis and autophagy by inhibiting this pathway in oral cancer cells. mdpi.comresearchgate.net Similarly, piperine has been shown to suppress PI3K/Akt and MAPK signaling pathways in colorectal cancer cells. mdpi.com

Furthermore, compounds with a piperidine structure have been implicated in the reversal of EMT. nih.gov EMT is a process by which epithelial cells lose their characteristics and gain mesenchymal properties, enabling them to migrate and invade, a key step in cancer metastasis. Piperine was found to inhibit the migration and invasion of colorectal cancer cells by reversing the biomarker expression of EMT. nih.gov This effect was mediated through the downregulation of the STAT3/Snail signaling pathway. nih.gov

Antimicrobial Activity Studies in In Vitro Models

The therapeutic potential of the 3-(piperidin-4-yl)pyridine scaffold and related structures extends to antimicrobial applications. Various derivatives have been synthesized and evaluated in vitro for their activity against a spectrum of bacterial and fungal pathogens. tandfonline.comekb.egnih.govresearchgate.netfrontiersin.org

These studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govfrontiersin.org For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were tested against five Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with several compounds exhibiting strong antibacterial activity comparable to the standard drug linezolid. nih.govfrontiersin.org

Other research has focused on novel pyrazole (B372694) derivatives with a piperidine core, which were screened against Gram-positive strains (S. aureus, M. luteus) and a Gram-negative strain (E. coli). tandfonline.com Similarly, 3-substituted-pyrazolo[3,4-b]pyridine derivatives displayed potent activity against six bacterial and six fungal strains, with MIC values ranging from 2-32 µg/mL. ekb.eg The antimicrobial evaluations of various pyridine and piperidine derivatives have shown efficacy against both Gram-positive organisms like Bacillus cereus and Gram-negative ones such as Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger and Candida albicans. researchgate.netbiointerfaceresearch.comresearchgate.net

| Compound Class | Microorganism(s) | Reported Activity (MIC in µg/mL) | Source(s) |

|---|---|---|---|

| 3-Substituted-pyrazolo[3,4-b]pyridines | Various Bacteria & Fungi | 2 - 32 | ekb.eg |

| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Comparable to Linezolid | nih.govfrontiersin.org |

| Pyridine Carbonitrile Derivatives | C. albicans | 25 (Equivalent to Miconazole) | researchgate.net |

| Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Active, with one compound showing good activity vs. S. aureus | biointerfaceresearch.com |

| Thienopyridine Derivatives | E. coli, B. mycoides, C. albicans | Good to strong activity | researchgate.net |

| Bis diacetylpyridine-piperidine Mannich products | Various Bacteria & Fungi | High activity reported for some derivatives | researchgate.net |

Applications As a Research Tool and Scaffold in Chemical Biology

Utilization in Drug Discovery Lead Optimization Programs

The 3-(piperidin-4-yl)pyridine (B1598408) framework is a prominent feature in numerous lead optimization programs, where a promising initial compound (a "lead") is systematically modified to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov

One notable example is in the development of inhibitors for Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. Researchers identified 3-substituted-4-phenylpyridine derivatives as a novel class of CH24H inhibitors. acs.org The introduction of a piperidin-4-yl group at the 3-position of the 4-phenylpyridine (B135609) scaffold yielded a compound with an initial inhibitory concentration (IC50) of 950 nM. acs.org This served as a starting point for an extensive optimization campaign. By modifying the substituents on the piperidine (B6355638) and the phenyl rings, researchers were able to significantly enhance potency and selectivity. This lead optimization process, centered on the core scaffold, resulted in the discovery of a derivative with an IC50 value of 8.5 nM. acs.org

| Compound/Modification | Target | IC50 (nM) |

| Initial Scaffold (Compound 3) | Human CH24H | 950 |

| Optimized Lead (Compound 17) | Human CH24H | 8.5 |

This table illustrates the significant improvement in potency achieved through lead optimization of the 3-(piperidin-4-yl)pyridine scaffold in the context of CH24H inhibition. acs.org

Similarly, derivatives containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been developed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.govnih.gov A systematic structure-activity relationship (SAR) study using this scaffold led to the identification of compounds with Kᵢ values as low as 29 nM and high selectivity against related enzymes like monoamine oxidase A and B. nih.govnih.gov These inhibitors demonstrated the ability to increase cellular histone methylation and strongly inhibit the proliferation of leukemia and solid tumor cells. nih.gov The pyridine (B92270) core proved to be an excellent scaffold for activity optimization in this program. nih.gov

The broader piperidine framework, of which 3-(Piperidin-4-yl)pyridine is a key example, has been explored in the synthesis of various potential therapeutic agents, including compounds with antileukemic activity. researchgate.net The versatility of the piperidine ring allows for the introduction of diverse functional groups, enabling the exploration of a wide chemical space to achieve desired biological activity. researchgate.net

Development of Chemical Probes and Biological Reagents

Chemical probes are small molecules used to study and manipulate biological systems. The 3-(piperidin-4-yl)pyridine scaffold and its analogs are valuable for creating such tools. For instance, related structures like 3-Fluoro-4-(piperidin-2-yl)pyridine are recognized for their potential to act as probes for investigating specific biological pathways. evitachem.com The ability of these compounds to selectively interact with molecular targets, such as neurotransmitter receptors, makes them suitable for elucidating complex biological processes. evitachem.com The defined structure of the piperidinyl-pyridine core allows for the attachment of reporter groups (e.g., fluorescent tags or radioactive isotopes) without significantly disrupting its binding to a target protein, a crucial feature for an effective chemical probe.

Contribution to the Understanding of Biological Systems (e.g., neurobiology of cholinergic system)

The cholinergic system, which uses the neurotransmitter acetylcholine (B1216132), is a critical modulator of cognitive functions and a key drug target for neurological and psychiatric disorders like schizophrenia. nih.gov Pyridine alkaloids, naturally occurring compounds containing a pyridine ring, are known to exhibit activity in the central nervous system (CNS). nih.gov

The 3-(piperidin-4-yl)pyridine structure incorporates elements found in bioactive natural products that interact with the cholinergic system. For example, the natural alkaloid anabasamine (B132836) possesses a 2,3′-bipyridyl scaffold linked to a piperidine ring and has been shown to have anti-acetylcholinesterase properties. nih.gov The structural similarity of synthetic scaffolds like 3-(piperidin-4-yl)pyridine to such natural alkaloids makes them valuable tools for neurobiology research. By synthesizing and studying derivatives of this compound, researchers can probe the structure and function of cholinergic receptors (such as nicotinic and muscarinic receptors), helping to clarify their roles in health and disease. nih.gov These investigations contribute to a deeper understanding of the cholinergic system and aid in the design of next-generation therapeutics for CNS disorders.

Precursor for Advanced Synthetic Intermediates

In multi-step chemical synthesis, 3-(Piperidin-4-yl)pyridine dihydrochloride (B599025) is a valuable precursor for creating more complex molecules. Its bifunctional nature—containing both a pyridine and a secondary amine on the piperidine ring—allows for selective and sequential chemical reactions.

In the synthesis of the previously mentioned CH24H inhibitors, a derivative, 4-Phenyl-3-(piperidin-4-yl)pyridine dihydrochloride, serves as a key synthetic intermediate. acs.org This intermediate is prepared through a sequence involving a Suzuki–Miyaura coupling reaction, followed by hydrogenation and the removal of a protecting group (Boc deprotection). acs.org Once formed, this dihydrochloride salt is a stable, ready-to-use building block. It can be readily converted into a variety of other advanced intermediates, such as ureas and amides, by reacting it with activated esters or employing standard amidation coupling conditions. acs.org This utility as a versatile intermediate streamlines the synthesis of compound libraries for drug discovery programs. acs.org

Future Research Directions for 3 Piperidin 4 Yl Pyridine Dihydrochloride and Its Analogs

Exploration of Novel Synthetic Methodologies